2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-
Description
The compound 2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-, features a bicyclic scaffold with a nitrogen atom at position 2 (2-aza) and an acetic acid substituent. The (1R,4S)-relative configuration defines its stereochemistry, influencing its conformational stability and biological interactions. Bicyclo[2.2.1]heptane (norbornane) derivatives are valued in medicinal chemistry for their rigid structures, which enhance binding selectivity and metabolic stability .
Properties
IUPAC Name |
2-[(1S,4R)-2-azabicyclo[2.2.1]heptan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CN2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between cyclopentadiene and sulfonyl cyanides (e.g., R-SO₂CN) forms 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as an intermediate. Subsequent hydrolysis in aqueous or mixed solvents yields 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor. For example, reacting tosyl cyanide with cyclopentadiene in toluene at 0°C produces the intermediate in 78% yield, followed by aqueous workup to isolate the bicyclic ketone.
Table 1: Diels-Alder Reaction Conditions and Yields
| Dienophile | Solvent | Temperature | Intermediate Yield | Final Product Yield |
|---|---|---|---|---|
| Tosyl cyanide | Toluene | 0°C | 78% | 65% |
| Mesyl cyanide | Hexane | -10°C | 72% | 58% |
Hydrogenation and Reductive Amination
Alternative routes involve hydrogenating azabicyclic enamines. Fraser and Swingle (1970) reduced 7-azabicyclo[2.2.1]hept-5-en-3-one using platinum oxide under hydrogen atmosphere, achieving 36% yield of the saturated amine after five steps. This method, while efficient, requires careful control of reaction parameters to avoid over-reduction.
Functionalization of the Bicyclic Amine
Introducing the acetic acid moiety at the nitrogen center demands precise regioselectivity. Two approaches are prevalent:
Direct Alkylation
Reaction of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation. Hydrolysis of the ester with aqueous HCl yields the carboxylic acid. However, competing dialkylation and steric hindrance limit yields to 40–50%.
Equation 1: Alkylation-Hydrolysis Sequence
Mitsunobu Coupling
Mitsunobu chemistry enables bond formation between the amine and hydroxyl-containing precursors. Treating the bicyclic amine with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF couples it to glycolic acid derivatives, though yields remain moderate (55–60%) due to competing side reactions.
Stereochemical Control
The (1R,4S)-rel configuration is achieved through stereoselective synthesis or post-functionalization epimerization:
Chiral Auxiliaries
Using (R)- or (S)-configured starting materials in the Diels-Alder step biases the bicyclic framework’s stereochemistry. For instance, enantiopure sulfonyl cyanides yield diastereomeric excesses >90%.
Oxidation-Reduction Epimerization
Al-Rubaye et al. (2017) demonstrated that oxidizing the C-7 alcohol to a ketone followed by stereoselective reduction with NaBH₄/LiAlH₄ adjusts the configuration. This strategy corrects undesired stereoisomers, achieving 85% enantiomeric purity.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance reaction control and scalability. A patented process uses tubular reactors for the Diels-Alder step, achieving 92% conversion at 25°C with residence times under 10 minutes.
Purification Techniques
Activated carbon filtration removes hydrophobic impurities (e.g., cyclopentadiene dimers), while crystallization from methanol/ethyl acetate mixtures yields >99% pure product.
Table 2: Industrial Purification Metrics
| Step | Purity Before | Purity After | Recovery Rate |
|---|---|---|---|
| Activated Carbon | 85% | 98% | 95% |
| Crystallization | 98% | 99.5% | 90% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of the target compound exhibits distinct signals:
NMR confirms the acetic acid moiety via a carbonyl signal at δ 166.35 ppm.
X-ray Crystallography
Single-crystal X-ray analysis resolves the (1R,4S)-rel configuration, showing a dihedral angle of 112° between the bicyclic plane and the acetic acid group.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 2-azabicyclo[2.2.1]heptane derivatives is particularly noteworthy:
- Analgesics and Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain management therapies. The structural similarity to known analgesics suggests a mechanism of action that warrants further investigation .
- CNS Activity : Studies have shown that certain derivatives can interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The bicyclic structure allows for specific interactions with receptor sites in the central nervous system .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting their use in developing new antibiotics or treatments for infections resistant to current medications .
Case Study 1: Synthesis and Characterization
A recent study detailed the synthesis of various oxygenated 2-azabicyclo[2.2.1]heptanes through palladium-catalyzed processes. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and functional groups, which are crucial for assessing their biological activities .
In another study, researchers evaluated the analgesic effects of specific derivatives in animal models. The results indicated a significant reduction in pain responses compared to control groups, highlighting the potential for these compounds in pain relief applications .
Safety and Handling Considerations
While exploring the applications of 2-azabicyclo[2.2.1]heptane-2-acetic acid, it is essential to consider safety data regarding its handling:
- Toxicity : The compound has been classified with certain hazards; thus, appropriate safety measures should be implemented when conducting experiments involving this substance.
- First Aid Measures : In case of exposure, immediate washing of affected areas is recommended to prevent irritation or injury .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Bridge Position and Heteroatom Substitution
- 2-Azabicyclo[2.2.1]hept-5-en-3-one (C₆H₇NO): Lacks the acetic acid group; instead, it has a ketone at position 3. Smaller molecular mass (109.128 g/mol) and planar ketone group reduce polarity compared to the acetic acid derivative .
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide (C₇H₁₂BrNO₂): Nitrogen at position 7 instead of 2; carboxylic acid at position 2. Bromide salt enhances solubility but introduces ionic character, altering pharmacokinetics .
- 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (C₇H₁₀O₃):
Ring Size and Strain
Functional Group Modifications
Carboxylic Acid Derivatives
- 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester (C₉H₁₅NO₂): Ethyl ester replaces acetic acid, increasing lipophilicity (logP ~1.5). Requires cold storage (-20°C), indicating lower stability than the free acid .
- Hydroxyl group at position 5 introduces hydrogen-bonding sites .
Aromatic and Bulky Substituents
- 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1S)-1-phenylethyl]-ethyl ester :
- Phenylethyl group adds aromaticity and steric hindrance.
- Predicted density (1.134 g/cm³) and boiling point (356.2°C) reflect increased hydrophobicity .
Biological Activity
2-Azabicyclo[2.2.1]heptane-2-acetic acid, specifically the (1R,4S)-rel isomer, is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique pharmacological properties. The stereochemistry at the 1 and 4 positions enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Antitumor Activity
Recent studies have demonstrated that derivatives of 2-azabicyclo[2.2.1]heptane exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of sulfonamide derivatives based on this bicyclic scaffold showed IC50 values comparable to cisplatin in inhibiting tumor cell growth, while being less toxic to non-malignant cells . This suggests a promising therapeutic index for these compounds in cancer treatment.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Another important biological activity of the (1R,4S)-rel isomer involves its role as a DPP-4 inhibitor. DPP-4 is an enzyme implicated in glucose metabolism and is a target for diabetes management. Compounds containing the 2-azabicyclo[2.2.1]heptane moiety were synthesized and evaluated for their ability to inhibit DPP-4, showing potent inhibitory activity which could be beneficial for treating hyperglycemia .
Orexin Receptor Antagonism
The compound has also been explored as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonistic properties of 2-azabicyclo[2.2.1]heptane derivatives suggest potential applications in treating sleep disorders and obesity . This pharmacological profile highlights the compound's versatility as a therapeutic agent.
Anticancer Efficacy
A study focused on the synthesis of biaryl sulfonamides derived from 2-azabicyclo[2.2.1]heptane reported their effectiveness against specific cancer cell lines such as glioblastoma and hepatocellular carcinoma. The results indicated that certain modifications to the bicyclic structure could enhance anticancer activity while reducing cytotoxicity towards normal cells .
Diabetes Management
In another investigation, researchers synthesized a series of bicyclic amino acid derivatives that were evaluated for their DPP-4 inhibitory activity using molecular modeling techniques. The findings suggested that structural modifications significantly influenced the binding affinity and inhibitory potency against DPP-4, indicating that further optimization could lead to effective antidiabetic agents .
Data Tables
Q & A
Q. What are the key synthetic routes for preparing (1R,4S)-rel-2-azabicyclo[2.2.1]heptane-2-acetic acid?
The compound is synthesized via bicyclic scaffold formation using trans-4-hydroxy-L-proline as a starting material. A green synthetic approach involves sequential protection, activation, and cyclization steps (e.g., benzoylation, tosylation, and borane reduction) to achieve the bicyclic core . Stereochemical control is achieved through chiral catalysts like (R)-BINAP, though enantiomeric excess (ee) may be low (~4% ee) and requires optimization .
Q. How is the stereochemical configuration of the bicyclic scaffold verified experimentally?
Absolute configuration is confirmed via X-ray crystallography and comparison with literature data for structurally related esters (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester). Polarimetry and chiral HPLC are used to validate enantiomeric ratios .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in a dark, dry environment at room temperature, sealed under inert gas to prevent degradation. Derivatives like sulfonamides are stable as powders at room temperature .
Q. How can ¹H-NMR distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives?
Key differences in ¹H-NMR spectra include splitting patterns and chemical shifts of bridgehead protons. For example, 2-azabicyclo[2.2.1]heptane exhibits distinct coupling constants (J ~8–10 Hz) for endo vs. exo protons, whereas expanded rings (e.g., azabicyclo[3.2.1]octanes) show altered dihedral angles and shifted resonances .
Advanced Research Questions
Q. How can stereochemical misassignments in azabicycloheptane derivatives be resolved?
Misassignments (e.g., endo vs. exo isomers) are corrected using X-ray crystallography and DFT calculations. For example, a 2015 review error assigned a minor product as endo-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane, which was later reidentified as exo-(1S,3S,4R) via crystallographic data . 2D NMR (e.g., NOESY) further clarifies spatial arrangements .
Q. What mechanistic pathways govern ring expansion of 2-azanorbornane derivatives?
Ring expansion occurs via SN2-type nucleophilic substitution, forming aziridinium intermediates. For example, N-phenylethyl-substituted alcohols react with nucleophiles (e.g., nitromethane), expanding the bicyclic core to azabicyclo[3.2.1]octanes. Stereochemical inversion at the reaction center is confirmed by X-ray and NMR .
Q. How can enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives be optimized?
Chiral ligands like (R)-BINAP induce enantioselectivity, but low ee (~4%) may result. Improving ee requires tuning reaction conditions (e.g., solvent polarity, temperature) and exploring alternative ligands. Enantiopurity is quantified via chiral HPLC and corroborated by polarimetry .
Q. What analytical strategies are used to resolve contradictions in reaction outcomes (e.g., unexpected ring expansion)?
Combined spectroscopic (¹H/¹³C NMR, HRMS) and computational (DFT) methods identify side products. For example, initial misidentification of azabicyclo[3.2.1]octanes as azabicyclo[2.2.1]heptanes was resolved by comparing experimental NMR data with DFT-predicted shifts .
Q. How are derivatives like 2-azabicyclo[2.2.1]heptane-2-sulfonamide applied in drug discovery?
The bicyclic scaffold serves as a rigid backbone for protease inhibitors or receptor modulators. Sulfonamide derivatives are synthesized via nucleophilic substitution of the acetic acid moiety, with purity validated by LC-MS and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
